(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
CAS No.:
Cat. No.: VC17493445
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO2 |
|---|---|
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | (2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol |
| Standard InChI | InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | GHJGVAQNNLJEAF-SNVBAGLBSA-N |
| Isomeric SMILES | CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl |
| Canonical SMILES | CNC(CO)C1=C(C=C(C=C1)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol. Its IUPAC name, (2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol, reflects the stereochemical configuration at the second carbon atom, which distinguishes it from its (R)-enantiomer.
Stereochemical Features
The compound’s chiral center arises from the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH₃) on the same carbon atom. The (S)-configuration is critical for its biological activity, as enantiomers often exhibit divergent interactions with biological targets. The absolute configuration is confirmed via X-ray crystallography or chiral resolution techniques in synthetic protocols.
Spectroscopic and Computational Data
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SMILES Notation:
CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl -
InChI Key:
GHJGVAQNNLJEAF-SNVBAGLBSA-N -
Hydrogen Bond Donor/Acceptor Count: 3 donors (1 -OH, 1 -NH-, 1 -Cl) and 3 acceptors (2 -O-, 1 -N-).
The methoxy group at the 4-position of the phenyl ring enhances lipophilicity, potentially influencing blood-brain barrier permeability in pharmacological contexts.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 2-chloro-4-methoxybenzaldehyde and methylamine as precursors. A reductive amination step introduces the methylamino group, followed by resolution to isolate the (S)-enantiomer. Key steps include:
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Condensation: 2-Chloro-4-methoxybenzaldehyde reacts with methylamine in a polar solvent (e.g., ethanol) to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to a secondary amine.
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Chiral Resolution: Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) isolates the (S)-enantiomer.
Purification and Quality Control
Industrial-Scale Purification
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Crystallization: Ethanol or acetone recrystallization removes diastereomeric impurities.
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Chromatography: Silica gel column chromatography resolves enantiomers using hexane-ethyl acetate gradients.
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Distillation: Short-path distillation under reduced pressure isolates high-purity batches.
Analytical Methods
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HPLC: Chiral columns (e.g., Chiralpak® AD-H) confirm enantiomeric excess (>99%).
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Mass Spectrometry: Electrospray ionization (ESI-MS) verifies molecular weight (215.67 g/mol).
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